3-(2-Fluorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
3-(2-FLUOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound characterized by the presence of fluorine atoms and a thieno[3,2-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-FLUOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is favored for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes, ensuring higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-FLUOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: The presence of fluorine atoms makes it suitable for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-FLUOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacophore.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-FLUOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound’s fluorine atoms and thieno[3,2-b]pyridine core play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(2-FLUOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is unique due to its combination of fluorine atoms and the thieno[3,2-b]pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various advanced applications.
Properties
Molecular Formula |
C15H9F4NO3S |
---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-5-oxo-7-(trifluoromethyl)-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C15H9F4NO3S/c16-8-4-2-1-3-6(8)10-11-12(24-13(10)14(22)23)7(15(17,18)19)5-9(21)20-11/h1-4,7H,5H2,(H,20,21)(H,22,23) |
InChI Key |
OQXGYDRRJUUUDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=CC=C3F)NC1=O)C(F)(F)F |
Origin of Product |
United States |
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